molecular formula C23H28N4O B4599930 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea

Cat. No.: B4599930
M. Wt: 376.5 g/mol
InChI Key: ISRSHVDMSMNSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.22631153 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amine Adducts in Porphinato Carbonylruthenium(II) Systems

A study explored the chemical shifts for compounds including pyrazole and 3,5-dimethylpyrazole when bound to carbonylruthenium complexes, demonstrating the influence of magnetic anisotropy from the porphinato ligand. This research provides insight into the geometrical and dynamical aspects of adducts in metalloporphyrins, potentially offering applications in designing metalloporphyrin-based sensors or catalysts (Faller, 1979).

Anti-HIV-1 Activity of Urea Derivatives

Another study focused on the synthesis of N-3,5-dimethylbenzyl-substituted urea derivatives, evaluating them as non-nucleoside HIV-1 reverse transcriptase inhibitors. This work highlights the potential therapeutic applications of these compounds in the treatment of HIV-1 infection, with some showing significant anti-HIV-1 activity (Sakakibara et al., 2015).

Environmental Detection of Herbicides

Research into the environmental detection of isoproturon (a compound structurally related to the query compound) and its metabolites after heavy rainfall showcases the relevance of these chemical analyses in monitoring soil and water quality. This suggests potential environmental applications for similar urea derivatives in tracking pollution and studying the degradation pathways of herbicides (Schuelein et al., 1996).

Crystal Structure and Bioactivities

The crystal structure analysis of unsymmetrically substituted urea compounds reveals their potential in material science and drug design, offering insights into the molecular arrangements that could influence the physical properties and biological activities of these compounds (Rao et al., 2010).

ELISA Development for Herbicide Detection

The development of an indirect competitive ELISA for detecting isoproturon in soil and flour exemplifies the application of urea derivatives in creating sensitive immunoassays. This approach could be extended to other urea-based compounds for various analytical purposes in environmental monitoring and food safety (Fang-shi, 2007).

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-15(2)19-10-12-21(13-11-19)24-23(28)25-22-17(4)26-27(18(22)5)14-20-9-7-6-8-16(20)3/h6-13,15H,14H2,1-5H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRSHVDMSMNSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.